

2-Methylbutanal- $^{13}\text{C}_2$ CAS number and chemical identifiers

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Compound of Interest

Compound Name: 2-Methylbutanal- $^{13}\text{C}_2$

Cat. No.: B12366601

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In-Depth Technical Guide: 2-Methylbutanal- $^{13}\text{C}_2$

This technical guide provides a comprehensive overview of 2-Methylbutanal- $^{13}\text{C}_2$, a stable isotope-labeled version of the volatile organic compound 2-methylbutanal. This guide is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize isotopically labeled compounds for tracing and quantification studies.

Core Chemical Identifiers

Stable isotope-labeled compounds are critical tools in analytical and metabolic research. 2-Methylbutanal- $^{13}\text{C}_2$ serves as an internal standard or tracer for its unlabeled counterpart, which is found in various natural products and is a biomarker in certain metabolic pathways. While a specific CAS number for the $^{13}\text{C}_2$ isotopologue is not publicly cataloged, the identifiers for the labeled and unlabeled forms are summarized below for clarity and comparison.

Identifier	2-Methylbutanal- ¹³ C ₂	2-Methylbutanal (Unlabeled)
CAS Number	Not available	96-17-3[1][2][3][4][5]
Molecular Formula	C ₃ ¹³ C ₂ H ₁₀ O[6]	C ₅ H ₁₀ O[1][3][4][5]
Molecular Weight	88.12 g/mol [6]	86.13 g/mol [1]
IUPAC Name	2-Methylbutanal- ¹³ C ₂	2-Methylbutanal[1]
Canonical SMILES	[13CH3][13CH2]C(C)C=O[6]	CCC(C)C=O[1][3][4]
Synonyms	2-Methylbutyraldehyde- ¹³ C ₂	2-Methylbutyraldehyde, Methylethylacetaldehyde, α-Methylbutanal[1][5]

Proposed Synthesis Protocol

Currently, a specific, published experimental protocol for the synthesis of 2-Methylbutanal-¹³C₂ is not available. However, based on established methods for the synthesis of unlabeled aldehydes and the incorporation of ¹³C isotopes, a viable synthetic route can be proposed. The following protocol is an adaptation of known organic synthesis techniques. The synthesis of ¹³C-labeled aldehydes via organoborane chemistry is a well-established method.[7] General strategies for producing ¹³C-labeled compounds often involve the use of commercially available ¹³C-labeled starting materials.[8]

Objective: To synthesize 2-Methylbutanal-¹³C₂ from a commercially available ¹³C-labeled precursor.

Proposed Reaction Scheme: Hydroboration-oxidation of a ¹³C-labeled alkene followed by oxidation of the resulting alcohol to the aldehyde.

Materials:

- 1-Butene-1,2-¹³C₂ (as the labeled starting material)
- 9-Borabicyclononane (9-BBN)

- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH) solution
- Hydrogen peroxide (H₂O₂), 30% solution
- Pyridinium chlorochromate (PCC) or other mild oxidizing agent
- Dichloromethane (DCM), anhydrous
- Diethyl ether
- Magnesium sulfate (MgSO₄), anhydrous
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- Hydroboration: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Butene-1,2-¹³C₂ in anhydrous THF. Cool the solution to 0°C in an ice bath. Add a solution of 9-BBN in THF dropwise to the stirred solution of the labeled alkene. Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Oxidation to Alcohol: Cool the reaction mixture back to 0°C. Slowly and carefully add an aqueous solution of NaOH, followed by the dropwise addition of 30% H₂O₂. The reaction is exothermic and should be controlled. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
- Work-up and Isolation of Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-Methylbutanol-1,2-¹³C₂.
- Oxidation to Aldehyde: In a separate flask, suspend PCC in anhydrous DCM. To this stirred suspension, add a solution of the 2-Methylbutanol-1,2-¹³C₂ in anhydrous DCM. Allow the reaction to proceed at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting alcohol.

- **Purification:** Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate carefully under reduced pressure to obtain the crude 2-Methylbutanal- $^{13}\text{C}_2$. Further purification can be achieved by distillation.

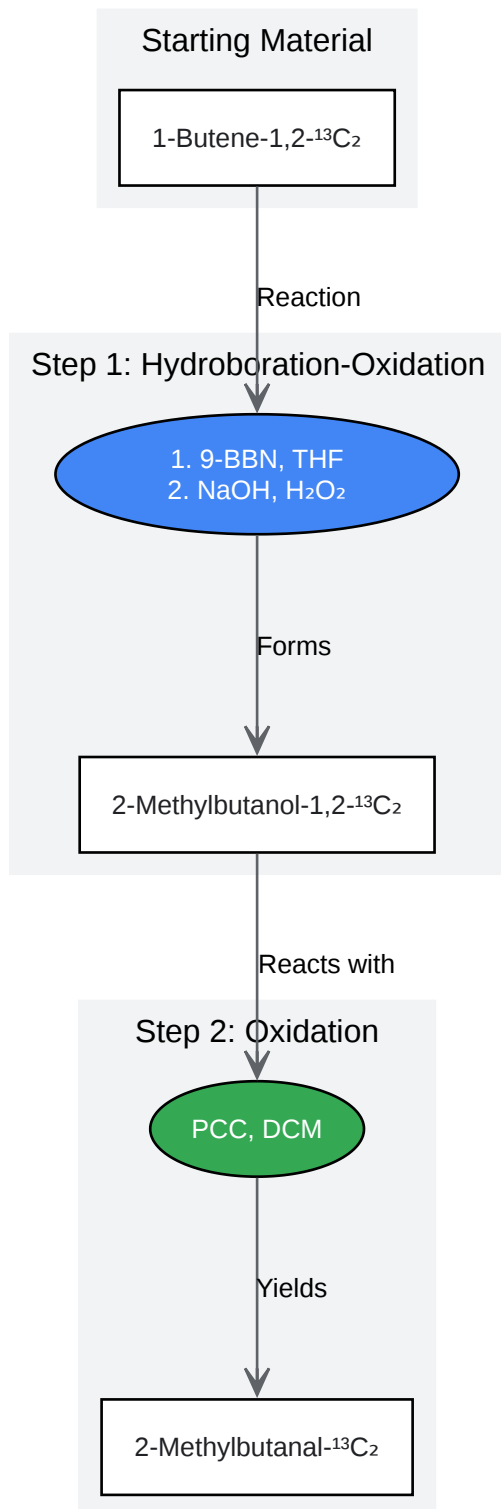
Metabolic Significance and Applications

2-Methylbutanal is a naturally occurring compound that contributes to the aroma of various foods and beverages.[9] In biological systems, it is known to be a degradation product of the amino acid isoleucine.[10] The use of ^{13}C -labeled compounds is invaluable for metabolic tracing studies, allowing researchers to track the fate of carbon atoms through various metabolic pathways.[8] Therefore, 2-Methylbutanal- $^{13}\text{C}_2$ is a valuable tool for:

- **Metabolic Flux Analysis:** Quantifying the rate of metabolic pathways involving isoleucine degradation.
- **Biomarker Quantification:** Serving as an internal standard for the accurate measurement of unlabeled 2-methylbutanal in biological samples.
- **Pharmacokinetic Studies:** If 2-methylbutanal is a metabolite of a drug candidate, the $^{13}\text{C}_2$ -labeled version can be used to study the drug's metabolic fate.[8]

Logical Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for 2-Methylbutanal- $^{13}\text{C}_2$.

Proposed Synthesis of 2-Methylbutanal- $^{13}\text{C}_2$ [Click to download full resolution via product page](#)Caption: Proposed two-step synthesis of 2-Methylbutanal- $^{13}\text{C}_2$.

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